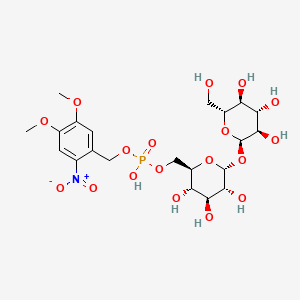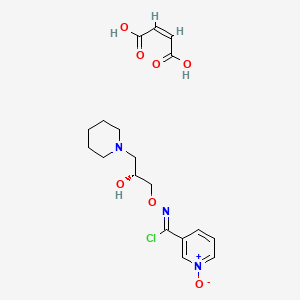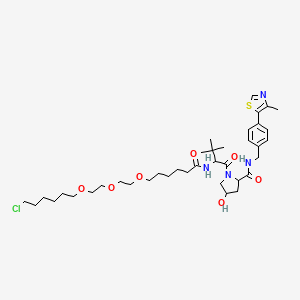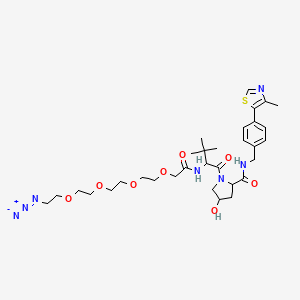![molecular formula C15H16N2O3 B10801012 3-[(6-acetyl-2-naphthalenyl)amino]Alanine](/img/structure/B10801012.png)
3-[(6-acetyl-2-naphthalenyl)amino]Alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(6-Acetyl-2-naphthalenyl)amino]Alanine is a synthetic amino acid derivative known for its unique structural properties and applications in scientific research. This compound is particularly notable for its use as a fluorescent unnatural amino acid, which allows for the visualization and study of proteins in various biological contexts .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(6-acetyl-2-naphthalenyl)amino]Alanine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-acetyl-2-naphthylamine and alanine.
Coupling Reaction: The key step involves the coupling of 6-acetyl-2-naphthylamine with alanine. This is usually achieved through a peptide coupling reaction using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to facilitate the formation of the amide bond.
Purification: The crude product is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as:
Automated Peptide Synthesis: Utilizing automated peptide synthesizers to streamline the coupling process.
Optimization of Reaction Conditions: Employing optimized reaction conditions to maximize yield and purity, including controlled temperature and solvent systems.
Large-Scale Purification: Using industrial-scale chromatography systems for efficient purification.
Chemical Reactions Analysis
Types of Reactions
3-[(6-Acetyl-2-naphthalenyl)amino]Alanine can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the acetyl group can yield alcohol derivatives.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like acyl chlorides or sulfonyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted amides or sulfonamides.
Scientific Research Applications
3-[(6-Acetyl-2-naphthalenyl)amino]Alanine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Incorporated into proteins to study their structure and function using fluorescence microscopy.
Industry: Utilized in the development of fluorescent probes and sensors
Mechanism of Action
The mechanism by which 3-[(6-acetyl-2-naphthalenyl)amino]Alanine exerts its effects is primarily through its incorporation into proteins. This incorporation allows researchers to visualize and track proteins within cells using fluorescence. The compound interacts with specific molecular targets and pathways, enabling detailed studies of protein dynamics and interactions .
Comparison with Similar Compounds
Similar Compounds
3-[(6-Acetyl-2-naphthalenyl)amino]Alanine vs. 3-[(6-Acetyl-2-naphthalenyl)amino]Glycine: Both compounds are used for similar purposes, but the alanine derivative is more commonly used due to its better incorporation efficiency.
This compound vs. 3-[(6-Acetyl-2-naphthalenyl)amino]Serine: The serine derivative offers additional functional groups for further modification, but may have different incorporation properties.
Uniqueness
This compound is unique due to its optimal balance of structural stability and fluorescence properties, making it a valuable tool in protein research .
Properties
IUPAC Name |
3-[(6-acetylnaphthalen-2-yl)amino]-2-aminopropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-9(18)10-2-3-12-7-13(5-4-11(12)6-10)17-8-14(16)15(19)20/h2-7,14,17H,8,16H2,1H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKZCXMNMUMGDJG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)C=C(C=C2)NCC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(Z)-N-hydroxy-C-methylcarbonimidoyl]-1H-pyrimidine-2,4-dione](/img/structure/B10800947.png)





![1-cyclopentyl-3-methyl-6-pyridin-4-yl-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B10800992.png)



![4-[3-[[2-(6-methoxypyridin-3-yl)-2,3-dihydro-1,4-benzodioxin-6-yl]methyl]imidazo[4,5-b]pyridin-6-yl]-2-methylbut-3-yn-2-amine](/img/structure/B10801007.png)
